Physicochemical Differentiation: XLogP3 and TPSA Comparison of N-(4-Ethoxyphenyl) vs. N-Phenyl and N-(4-Methylphenyl) Analogs
CAS 887890-33-7 (target) exhibits a computed XLogP3 of 6.8 and a topological polar surface area (TPSA) of 80.6 Ų. By contrast, the N-phenyl analog (3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide) is predicted to have an XLogP3 of approximately 5.9 and a TPSA of approximately 71 Ų, while the N-(4-methylphenyl) analog (CAS 887882-51-1) is predicted to have an XLogP3 of approximately 6.3 and a TPSA of approximately 71 Ų [1]. The 4-ethoxy substitution thus simultaneously increases both lipophilicity (+0.5 to +0.9 log units) and polar surface area (+9.6 Ų), a distinctive physicochemical profile that can influence membrane permeability, plasma protein binding, and solubility in ways that differ qualitatively from the methyl or unsubstituted phenyl congeners [2].
| Evidence Dimension | Predicted lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 6.8; TPSA = 80.6 Ų (CAS 887890-33-7) |
| Comparator Or Baseline | N-phenyl analog: XLogP3 ≈ 5.9; TPSA ≈ 71 Ų (predicted). N-(4-methylphenyl) analog (CAS 887882-51-1): XLogP3 ≈ 6.3; TPSA ≈ 71 Ų (predicted). |
| Quantified Difference | ΔXLogP3 = +0.5 to +0.9; ΔTPSA = +9.6 Ų vs. both comparators |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24); comparator values estimated by structural analogy |
Why This Matters
This distinct lipophilicity–polarity balance means the target compound cannot be replaced by the N-phenyl or N-(4-methylphenyl) analogs without altering pharmacokinetic behavior, which is critical for assay reproducibility in cell-based and in vivo studies.
- [1] PubChem Compound Summary for CID 16814657, 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
